molecular formula C26H22N4 B14426957 N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline CAS No. 83799-85-3

N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline

Cat. No.: B14426957
CAS No.: 83799-85-3
M. Wt: 390.5 g/mol
InChI Key: HDSSPAGQOWQIST-UHFFFAOYSA-N
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Description

N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline is a complex organic compound with the molecular formula C26H22N4 It is known for its unique structure, which includes multiple aromatic rings and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline typically involves the condensation of hydrazine derivatives with aromatic aldehydes or ketones. One common method is the reaction between diphenylhydrazine and benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interaction with DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline is unique due to its specific arrangement of aromatic rings and nitrogen atoms, which confer distinct chemical and biological properties.

Properties

CAS No.

83799-85-3

Molecular Formula

C26H22N4

Molecular Weight

390.5 g/mol

IUPAC Name

N-[2-(diphenylhydrazinylidene)ethylideneamino]-N-phenylaniline

InChI

InChI=1S/C26H22N4/c1-5-13-23(14-6-1)29(24-15-7-2-8-16-24)27-21-22-28-30(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H

InChI Key

HDSSPAGQOWQIST-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)N=CC=NN(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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